![molecular formula C10H15N3O B2633317 (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1339494-97-1](/img/structure/B2633317.png)
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a derivative of methoxyethylamine and propargylamine .
Synthesis Analysis
The synthesis of propargylamines, which includes compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine”, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide .Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Propargyl-containing compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” are valuable precursors for the synthesis of heterocycles . They are also used in Sonogashira cross-coupling reactions .Scientific Research Applications
Synthesis and Characterization
One area of research involves the synthesis and characterization of compounds related to "(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine". Studies have explored the synthesis of various pyrazole derivatives and their structural characterization. For instance, the work by Uma et al. (2017) involves the synthesis of certain 1-((benzo[d]thiazol-2-yl)methyl) derivatives of pyrazole and their biological activity studies, indicating the importance of the pyrazole structure in chemical research (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological Activities and Applications
Another significant area of research is the exploration of the biological activities of pyrazole derivatives. For example, Titi et al. (2020) studied the biological activity of hydroxymethyl pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial pharmacophore sites (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020). Similarly, Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands and investigated their inhibitory effects on cell growth in human colorectal carcinoma cells (Li, Lien, Datta, Chiu, Hsu, Huang, Horng, Lin, & Su, 2012).
Chemical Properties and Applications
There's also research focusing on the chemical properties and potential applications of pyrazole derivatives. For example, studies by Kryl'skiĭ et al. (2010) on three-component condensations with 5-amino-4-phenylpyrazole demonstrate the versatility of pyrazole compounds in chemical reactions (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010). Additionally, Shin et al. (2016) synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes derived from pyrazole compounds, revealing insights into their use in polymerization processes (Shin, Ahn, Jung, Nayab, & Lee, 2016).
Mechanism of Action
Future Directions
The future directions of research on “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the beneficial effect of the propargyl moiety . Further studies could also focus on developing new synthetic routes and improving the existing ones .
properties
IUPAC Name |
2-methoxy-N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-6-13-7-4-10(12-13)9-11-5-8-14-2/h1,4,7,11H,5-6,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWOMOKOJRFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NN(C=C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2633240.png)
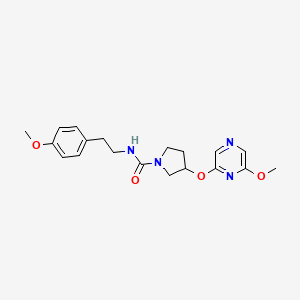
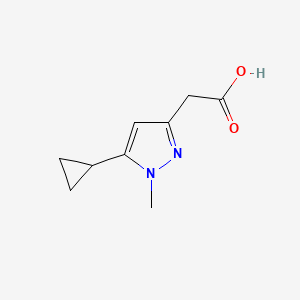
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)
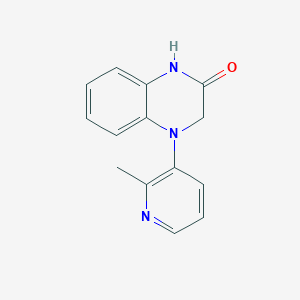
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)
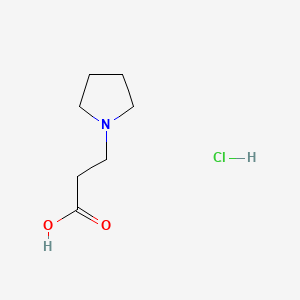

![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633250.png)
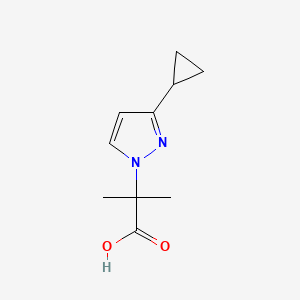
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2633256.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2633257.png)